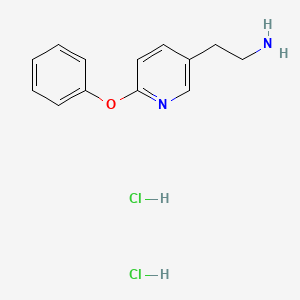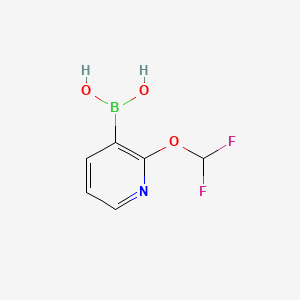
(2-(Difluoromethoxy)pyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-(Difluoromethoxy)pyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C6H6BF2NO3 . It is used as an intermediate in organic synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a boronic acid group and a difluoromethoxy group attached to it . The InChI code for this compound is 1S/C6H6BF2NO3/c8-6(9)13-5-4(7(11)12)2-1-3-10-5/h1-3,6,11-12H .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 188.93 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 3 .
Applications De Recherche Scientifique
Synthesis and Characterization
- Study of Synthesis Processes : A study focused on synthesizing a similar compound, 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, using various reaction conditions and characterized the final product using HPLC, FTIR, and NMR techniques (Liu Guoqua, 2014).
Applications in Chemical Reactions
- Suzuki Cross-Coupling Reactions : The synthesis of various boronic acids, including (2,6-difluoro-3-pyridyl)boronic acid, was reported, highlighting their use in Suzuki–Miyaura cross-coupling reactions to obtain highly functionalized heteroarylpyridine derivatives (Amy E. Smith et al., 2008).
Electrochemical Applications
- Boron-Based Anion Acceptors in Batteries : Boron-based compounds, structurally similar to (2-(Difluoromethoxy)pyridin-3-yl)boronic acid, were studied for their role as anion acceptors in fluoride shuttle batteries, demonstrating the importance of boron-based compounds in enhancing battery performance (A. C. Kucuk & T. Abe, 2020).
Sensing Applications
- Colorimetric Sensing of Ions : Research into pyridinium boranes, closely related to the compound , showed their ability to extract fluoride ions, leading to color changes. This highlights the potential of such compounds in the development of colorimetric sensors (C. Wade & F. Gabbaï, 2009).
Lewis Acid-Base Chemistry
- Adduct Formation in Lewis Acid-Base Chemistry : Complexes involving boron trifluoride and nitrogen-containing compounds, including pyridines, have been synthesized and studied for their reactivity and potential applications in metallocene activation, emphasizing the versatility of boron-nitrogen interactions (F. Focante et al., 2006).
Catalysis and Organic Synthesis
- Application in Organic Synthesis : The synthesis of various halopyridinylboronic acids and their role in palladium-catalyzed coupling reactions to produce new pyridine libraries demonstrate the importance of boronic acids in organic synthesis (A. Bouillon et al., 2002).
Mécanisme D'action
Target of Action
Boronic acids, including pyridinylboronic acids, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group to the palladium catalyst during the transmetalation step . This is followed by reductive elimination, which forms a new carbon-carbon bond .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound can participate, is widely used in the synthesis of various biologically active compounds . These compounds can affect numerous biochemical pathways depending on their structure and function.
Pharmacokinetics
Its lipophilicity (Log Po/w) is estimated to be around 0.0 to 1.01, which can influence its absorption and distribution .
Result of Action
As a participant in suzuki-miyaura cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds, enabling the synthesis of various complex organic compounds . The effects of these compounds can vary widely depending on their structure and function.
Action Environment
The action of (2-(Difluoromethoxy)pyridin-3-yl)boronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction is typically performed under mild conditions and is tolerant to various functional groups . The compound itself should be stored in an inert atmosphere at 2-8°C , indicating that its stability could be affected by exposure to air or higher temperatures.
Propriétés
IUPAC Name |
[2-(difluoromethoxy)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF2NO3/c8-6(9)13-5-4(7(11)12)2-1-3-10-5/h1-3,6,11-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNMJXVIJXDALS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)OC(F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80744612 |
Source


|
| Record name | [2-(Difluoromethoxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1300750-50-8 |
Source


|
| Record name | [2-(Difluoromethoxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Benzyl-1,6-diazaspiro[3.4]octane](/img/structure/B582515.png)
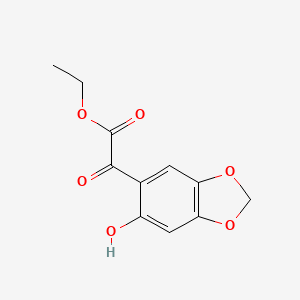
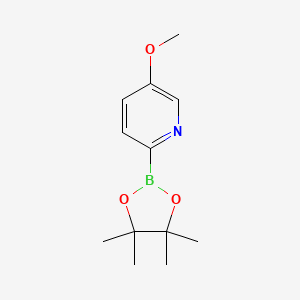
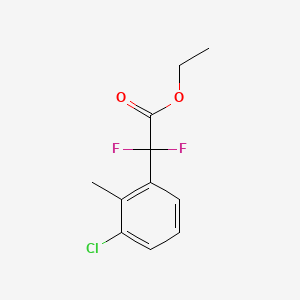
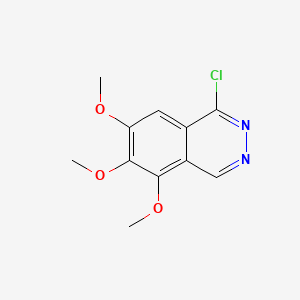

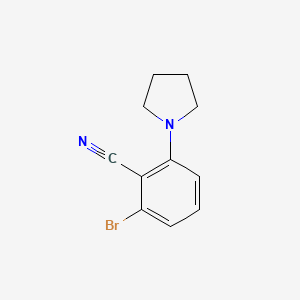


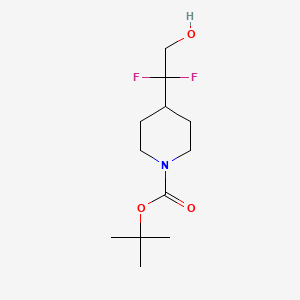

![1-PiperidineacetaMide, 4-[3-Methoxy-4-[[7-(2-Methoxyphenyl)pyrrolo[2,1-f][1,2,4]triazin-2-yl]aMino]phenyl]-](/img/structure/B582533.png)
